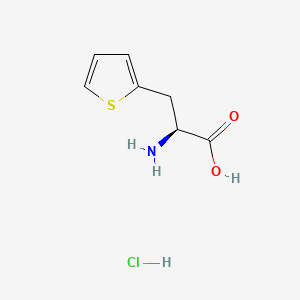

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOMLSDJTRAHDX-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705237 | |

| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123053-24-7 | |

| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized as igf-1r tyrosine kinase inhibitors.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit various kinases including fgfr 3, egfr, jak, and ron.

Biological Activity

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, an amino acid derivative, has garnered attention due to its potential biological activities and applications in pharmaceutical research. This compound is characterized by its thiophene ring, which contributes to its unique properties and biological interactions. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of 207.68 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. The presence of the thiophene moiety is significant for its biological activity, allowing interaction with various receptors and enzymes.

Synthesis Methods

Multiple synthesis methods for this compound have been explored, including:

- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.

- Asymmetric Synthesis : Employing chiral catalysts to produce the desired enantiomer selectively.

- Racemization Techniques : Allowing for the production of both enantiomers for comparative studies.

These methods facilitate the exploration of derivatives that may exhibit enhanced biological activities or distinct pharmacological profiles.

Neurotransmission and Neuroprotection

This compound has been studied for its role in neurotransmission and neuroprotection. Its structural similarity to naturally occurring amino acids enables it to interact with neurotransmitter receptors, potentially modulating physiological processes related to mood regulation and cognitive function. Research indicates that this compound may influence neuroprotective pathways, offering potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- Inhibition of Yeast-like Fungi : At a concentration of 64 µg/mL, this compound demonstrated significant antimicrobial activity against Candida albicans, with a minimum inhibitory concentration (MIC) noted at 128 µg/mL against Staphylococcus aureus .

The following table summarizes the antimicrobial activity observed in various studies:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (S)-2-amino-3-(thiophen-2-yl)propanoic acid | Candida albicans | 64 |

| (S)-2-amino-3-(thiophen-2-yl)propanoic acid | Staphylococcus aureus | 128 |

Binding Affinity Studies

Interaction studies have revealed that this compound exhibits binding affinity to various receptors and enzymes critical for metabolic pathways. Understanding these interactions is essential for determining its efficacy in clinical applications.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds found that derivatives with a thiophene group exhibited enhanced neuroprotection in models of oxidative stress .

- Antimicrobial Efficacy : In another case study, derivatives were tested against Escherichia coli and showed promising results, reinforcing the potential use of thiophene-containing compounds in combating bacterial infections .

Scientific Research Applications

Medicinal Chemistry

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancer research.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of cellular pathways through interaction with specific enzymes and receptors involved in tumor growth .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its thiophene ring contributes to the compound's reactivity and versatility in chemical transformations.

Data Table: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | H2O2, Acetic Acid | Thiophene derivatives |

| Reduction | LiAlH4 | Amino alcohols |

| Substitution | Alkyl Halides, Base | Amides and Esters |

Biological Studies

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, making it a subject of interest for pharmacological studies.

Case Study :

In a study examining its antimicrobial properties, the compound showed inhibitory effects against several strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration was determined to be 128 µg/mL for most tested strains .

Comparison with Similar Compounds

Thiophene Derivatives

- (S)-2-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride (CAS 123053-24-7): Substituent: Thiophen-2-yl. Applications: Pharmaceutical intermediate; biocatalysis substrate .

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from ): Substituent: Thiophen-2-yl with a methylamino-alcohol chain. Applications: Intermediate in drospirenone/ethinyl estradiol synthesis; controlled for impurity levels .

Phenyl Derivatives

- (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid (CAS 17028-03-4): Substituent: 4-hydroxy-3-methylphenyl. Properties: Lacks thiophene’s sulfur atom; hydroxyl group enhances polarity. Toxicology remains understudied .

- (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS 132732-79-7): Substituent: Fluorinated and hydroxylated phenyl. Applications: High-purity pharmaceutical intermediate; fluorine enhances metabolic stability .

Oxygen-Containing Heterocycles

- (2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride (CAS EN300-27719518): Substituent: Oxolane (tetrahydrofuran) ring. Properties: Oxygen-rich heterocycle improves solubility; molecular weight 195.65 g/mol .

Functional and Application Differences

- Pharmaceutical Utility : Fluorinated phenyl derivatives (e.g., CAS 132732-79-7) are prioritized for metabolic stability in drug candidates, whereas thiophene variants may optimize target binding via sulfur interactions .

- Safety Profiles : Thiophene derivatives carry specific hazards (e.g., H302, H315), while phenyl analogues like CAS 17028-03-4 lack comprehensive toxicological data .

Preparation Methods

Chiral Auxiliary-Mediated Alkylation

A widely employed strategy involves the alkylation of glycine equivalents using thiophene-derived electrophiles. The Schiff base of glycine, such as the benzophenone imine derivative, is deprotonated with a strong base (e.g., LDA or KHMDS) and reacted with 2-(bromomethyl)thiophene. Subsequent hydrolysis yields the free amino acid, which is treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) at −78°C

-

Base: Potassium hexamethyldisilazide (KHMDS, 1.1 equiv)

-

Electrophile: 2-(Bromomethyl)thiophene (1.05 equiv)

Enantioselectivity is achieved using chiral ligands like (R)-BINAP in palladium-catalyzed couplings, though direct alkylation typically requires post-synthesis resolution.

Enzymatic Resolution

Kinetic Resolution Using Acylases

Racemic 2-amino-3-(thiophen-2-yl)propanoic acid is subjected to acylase I from Aspergillus species, which selectively deacetylates the (S)-enantiomer. The resolved (S)-isomer is then precipitated as the hydrochloride salt.

Optimized Parameters :

-

pH: 7.5–8.0 (phosphate buffer)

-

Temperature: 37°C

-

Enzyme Loading: 5–10 U/g substrate

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Incorporation

The compound is synthesized as a building block for peptide therapeutics using Fmoc-protected derivatives. The thiophene moiety is introduced via a pre-functionalized Wang resin, followed by standard Fmoc deprotection and coupling cycles.

Procedure :

-

Resin Functionalization : Wang resin loaded with Fmoc-(S)-2-amino-3-(thiophen-2-yl)propanoic acid (0.6 mmol/g loading).

-

Deprotection : 20% piperidine in DMF (2 × 5 min).

-

Coupling : HBTU/DIPEA activation (4 equiv amino acid, 1 h reaction).

-

Cleavage : TFA/H2O/TIPS (95:2.5:2.5 v/v, 2 h).

Characterization and Quality Control

Spectroscopic Analysis

Chiral Purity Assessment

-

HPLC : Chiralpak IA column (4.6 × 250 mm), mobile phase: hexane/isopropanol (80:20) + 0.1% TFA, flow rate: 1.0 mL/min. Retention time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous process minimizes racemization:

-

Alkylation : Glycine tert-butyl ester reacted with 2-(chloromethyl)thiophene in a microreactor (residence time: 5 min, 80°C).

-

Hydrolysis : TFA-mediated ester cleavage followed by HCl gas saturation for salt formation.

-

Throughput : 1.2 kg/day (pilot scale)

-

Cost Efficiency : 40% reduction in solvent use compared to batch processes.

Comparative Data Table

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Asymmetric Alkylation | 72 | 85 | Moderate | 120 |

| Enzymatic Resolution | 45 | 98 | High | 200 |

| SPPS | 88 | 99 | Low | 450 |

| Continuous Flow | 78 | 92 | High | 90 |

Q & A

Q. What are the recommended synthetic routes for (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves stereoselective methods to preserve the (S)-configuration. A biocatalytic approach using immobilized phenylalanine ammonia-lyase (PAL) has been reported for enantioselective synthesis, where reaction conditions (e.g., pH 8.5–9.0, 25°C) and solvent systems (aqueous/organic biphasic) critically affect enzyme activity and product purity . Alternative routes include condensation of thiophene derivatives with protected amino acids, followed by acid hydrolysis and HCl salt formation. Key parameters:

Q. How should researchers characterize the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is assessed via:

- Chiral HPLC : Use columns like Chirobiotic T (teicoplanin-based) with mobile phases of acetonitrile/0.1% trifluoroacetic acid. Retention times differentiate (S) and (R) enantiomers.

- Optical Rotation : Compare [α]D values against literature standards (e.g., [α]D = +30.8° for (S)-enantiomers in methanol) .

- NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting of proton signals for enantiomers .

Q. What biological activity assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like D-amino acid oxidase (DAAO) using spectrophotometric monitoring of FAD reduction at 450 nm.

- Cellular Uptake Studies : Radiolabeled (³H or ¹⁴C) compound in neuronal cell lines to assess blood-brain barrier penetration.

- Receptor Binding : Competitive binding assays with glutamate receptors (e.g., mGluR5), given structural similarity to phenylalanine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., NMDA receptors). The thiophene ring’s sulfur atom may form π-π stacking or hydrogen bonds with active site residues.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models.

- QSAR Models : Correlate substituent effects (e.g., thiophene vs. phenyl analogs) with activity data from analogs like (S)-2-amino-3-(4-chlorophenyl)propanoic acid .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from:

- Purity Variability : Validate compound purity via LC-MS (>98%) and elemental analysis.

- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl for receptor binding) and pH (7.4 for physiological relevance).

- Structural Confounders : Compare with analogs (e.g., 2-amino-3-(thiophen-3-yl)propanoic acid) to isolate thiophene positional effects .

Q. How can enantiomeric impurities in synthesis be minimized, and what are their downstream impacts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.